4,4-Dimethyl-2-pentyn-1-amine

カタログ番号 B599973

CAS番号:

113439-90-0

分子量: 111.188

InChIキー: KZIPPJINJOKJRI-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

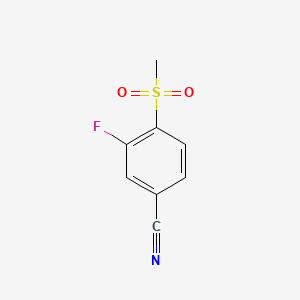

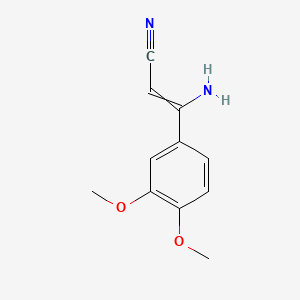

“4,4-Dimethyl-2-pentyn-1-amine” is a chemical compound with the molecular formula C7H13N . It is used for research and development purposes .

Synthesis Analysis

The synthesis of amines like “4,4-Dimethyl-2-pentyn-1-amine” can be achieved through various methods. One such method involves the reduction of nitriles or amides and nitro compounds . Another method involves the reaction of 2,2-dimethyl-4-pentyn-1-al with dialkylamine .Molecular Structure Analysis

The molecular structure of “4,4-Dimethyl-2-pentyn-1-amine” consists of seven carbon atoms, thirteen hydrogen atoms, and one nitrogen atom . The spectroscopy of amines can be used to determine the structure of an unknown amine .Chemical Reactions Analysis

The reaction of “4,4-Dimethyl-2-pentyn-1-amine” depends on the structure of the amine. For instance, the addition of morpholine and piperidine occurs regiospecifically at the C=0 bond, while diethylamine undergoes 1,4-addition .科学的研究の応用

1. Reaction with Thiols

- Summary of Application : The uncatalyzed reaction of 4,4-dimethyl-2-pentyn-1-al with thiols under kinetic control conditions leads to acetylenic hemithials, while β-thioacroleins are obtained under thermodynamic control conditions .

- Methods of Application : The reaction is uncatalyzed and occurs under kinetic control conditions .

- Results or Outcomes : The addition at the triple bond proceeds nonstereospecifically, although this process is regioselective and stereoselective with predominance of Z isomers .

2. Organometallic Reactions

- Summary of Application : 4,4-Dimethyl-2-pentyne is used in organometallic reactions for regioselectivity of its insertion into the Pd-C bond of cyclopalladated complexes .

- Methods of Application : The compound is used in organometallic reactions, specifically for its regioselectivity of insertion into the Pd-C bond of cyclopalladated complexes .

- Results or Outcomes : The specific outcomes of these reactions are not detailed in the source, but the use of 4,4-Dimethyl-2-pentyne aids in the regioselectivity of the reactions .

3. Reaction with Dialkylamines

- Summary of Application : The direction of the reaction of 2, 2-dimethyl-4-pentyn-1-al with dialkylamine is a function of the amine structure .

- Methods of Application : The reaction occurs with dialkylamine, and the direction of the reaction is dependent on the structure of the amine .

- Results or Outcomes : The addition of morpholine and piperidine occurs regiospecifically at the C=0 bond, while diethylamine undergoes 1,4-addition .

4. Synthesis of Oxetane Derivatives

- Summary of Application : The four-membered oxetane ring has been increasingly exploited for its contrasting behaviors: its influence on physicochemical properties as a stable motif in medicinal chemistry and its propensity to undergo ring-opening reactions as a synthetic intermediate .

- Methods of Application : The synthesis of oxetane derivatives is clustered by strategies for preparation of the ring and further derivatization of preformed oxetane-containing building blocks .

- Results or Outcomes : Numerous studies into the synthesis of new oxetane derivatives have been driven by these applications .

5. Preparation of Pyrimidine-dione

- Summary of Application : 4,4-Dimethyl-2-pentyne is used to prepare pyrimidine-dione by reacting with isocyanate in the presence of nickel/N-heterocyclic carbene .

- Methods of Application : The compound reacts with isocyanate in the presence of nickel/N-heterocyclic carbene .

- Results or Outcomes : The specific outcomes of this reaction are not detailed in the source, but the reaction leads to the formation of pyrimidine-dione .

6. [2+2] and Formal [2+2] Cycloadditions

- Summary of Application : The [2+2] and formal [2+2] cycloadditions are methods used in the synthesis of oxetane derivatives .

- Methods of Application : The [2+2] and formal [2+2] cycloadditions are used in the synthesis of oxetane derivatives .

- Results or Outcomes : The specific outcomes of these cycloadditions are not detailed in the source, but they are used in the synthesis of oxetane derivatives .

7. Synthesis of Indanones

- Summary of Application : The photosynthesis of 4,4-dimethyl-1-mesityl-2-pentyn-1-one leads to the synthesis of indanones .

- Methods of Application : The compound undergoes a photosynthesis process .

- Results or Outcomes : The main products of this photosynthesis are indanones .

8. Reaction with Isocyanate

- Summary of Application : 4,4-Dimethyl-2-pentyne is used to prepare pyrimidine-dione by reacting with isocyanate .

- Methods of Application : The compound reacts with isocyanate in the presence of nickel/N-heterocyclic carbene .

- Results or Outcomes : The reaction leads to the formation of pyrimidine-dione .

9. Alkyne Nomenclature

- Summary of Application : 4,4-Dimethyl-2-pentyne is used as an example in the nomenclature of alkynes .

- Methods of Application : The compound is used as a reference in the naming of alkynes .

- Results or Outcomes : The specific outcomes of this application are not detailed in the source, but it aids in the understanding of alkyne nomenclature .

Safety And Hazards

特性

IUPAC Name |

4,4-dimethylpent-2-yn-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N/c1-7(2,3)5-4-6-8/h6,8H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZIPPJINJOKJRI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C#CCN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

111.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,4-Dimethyl-2-pentyn-1-amine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

25-Hydroxycycloart-23-en-3-one

148044-47-7

(R)-4-benzylpiperazine-2-carboxylic acid

137442-19-4

3-Amino-3-(3,4-dimethoxyphenyl)prop-2-enenitrile

112238-16-1

3-(3-Acetoxypropyl)heptamethyltrisiloxane

18044-09-2

![5-Oxa-2-azaspiro[3.5]nonane-8-carboxylic acid, 1,6-dioxo-, phenylMethyl ester, (4R,8R)-rel-](/img/structure/B599906.png)

![5-(1,2,4-triazol-1-yl)-1H-pyrrolo[2,3-c]pyridine](/img/structure/B599912.png)